tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate
Description
tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a pentyl chain terminated by a 3-hydroxyphenyl moiety.
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl N-[5-(3-hydroxyphenyl)pentyl]carbamate |
InChI |
InChI=1S/C16H25NO3/c1-16(2,3)20-15(19)17-11-6-4-5-8-13-9-7-10-14(18)12-13/h7,9-10,12,18H,4-6,8,11H2,1-3H3,(H,17,19) |
InChI Key |
SVHVKYWEIDDACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate typically involves the reaction of 3-hydroxybenzyl alcohol with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences, properties, and applications of tert-Butyl (5-(3-hydroxyphenyl)pentyl)carbamate and its analogs:
Key Research Findings
Polarity and Reactivity
- The 3-hydroxyphenyl group in the target compound enhances solubility in polar solvents compared to non-polar analogs like tert-Butyl (3-aminophenyl)carbamate .
- The tosyloxy group in ’s compound increases reactivity in nucleophilic substitutions (e.g., SN2 reactions), unlike the target’s hydroxyl group, which is more suited for hydrogen bonding .
Steric and Steric Effects
- The pentyl chain in the target compound provides flexibility, whereas shorter chains (e.g., methylene linker in ) may restrict conformational freedom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
